2-(Morpholinomethyl)acrylic acid

Catalog No.
S681563
CAS No.
4432-44-4
M.F
C8H13NO3
M. Wt
171.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Morpholinomethyl)acrylic acid

CAS Number

4432-44-4

Product Name

2-(Morpholinomethyl)acrylic acid

IUPAC Name

2-(morpholin-4-ylmethyl)prop-2-enoic acid

Molecular Formula

C8H13NO3

Molecular Weight

171.19 g/mol

InChI

InChI=1S/C8H13NO3/c1-7(8(10)11)6-9-2-4-12-5-3-9/h1-6H2,(H,10,11)

InChI Key

IGZSSKAOSOCVPH-UHFFFAOYSA-N

SMILES

C=C(CN1CCOCC1)C(=O)O

Canonical SMILES

C=C(CN1CCOCC1)C(=O)O

Monomer for Polymer Synthesis:

The acrylic acid moiety in 2-MMA allows it to function as a monomer. Monomers are small molecules that can link together to form polymers. The presence of the morpholine group, a nitrogen-containing heterocycle, could impart interesting properties to the resulting polymers. For instance, the morpholine group might introduce

  • water solubility PubChem emphasizes its solubility in water (100 g/L at 25 °C): )
  • biocompatibility for potential use in drug delivery or medical devices

2-(Morpholinomethyl)acrylic acid is an organic compound characterized by the molecular formula C₈H₁₃NO₃ and a molecular weight of approximately 171.19 g/mol. It features a morpholinomethyl group attached to an acrylic acid backbone, which contributes to its unique chemical properties. This compound is classified as a zwitterionic acrylic acid derivative, exhibiting both acidic and basic characteristics depending on the pH of the environment. It is primarily utilized in biochemical research and has garnered attention for its potential applications in various fields, including polymer chemistry and medicinal chemistry .

The reactivity of 2-(Morpholinomethyl)acrylic acid can be attributed to its acrylic acid functionality, which allows it to participate in typical reactions associated with unsaturated carboxylic acids. Key reactions include:

  • Esterification: The carboxylic acid group can react with alcohols to form esters.
  • Michael Addition: The compound can act as a Michael acceptor in conjugate addition reactions with nucleophiles.
  • Polymerization: Due to its double bond, it can undergo radical polymerization, leading to the formation of polymers that can be used in coatings and adhesives .

Research indicates that 2-(Morpholinomethyl)acrylic acid exhibits various biological activities. Its zwitterionic nature may enhance solubility and bioavailability, making it a candidate for drug formulation. Some studies suggest potential antimicrobial properties, although further research is needed to fully elucidate its biological effects. The compound's ability to interact with biological macromolecules could also position it as a useful tool in proteomics and biochemistry .

Several methods have been developed for synthesizing 2-(Morpholinomethyl)acrylic acid:

  • Mannich Reaction: This method involves the reaction of morpholine with formaldehyde and an acrylic acid derivative, facilitating the introduction of the morpholinomethyl group.
  • Direct Esterification: Acrylic acid can be directly reacted with morpholine in the presence of catalysts to yield 2-(Morpholinomethyl)acrylic acid.
  • Amination Reactions: Various amination techniques can also be employed to introduce the morpholinomethyl moiety onto the acrylic backbone .

The applications of 2-(Morpholinomethyl)acrylic acid are diverse:

  • Biochemical Research: Used as a biochemical tool in proteomics for studying protein interactions.
  • Polymer Chemistry: Serves as a monomer for synthesizing polymers with specific properties, such as increased flexibility or improved adhesion.
  • Drug Development: Potentially useful in formulating pharmaceuticals due to its unique chemical structure and biological activity .

Interaction studies involving 2-(Morpholinomethyl)acrylic acid have focused on its ability to form complexes with various biomolecules. Preliminary findings suggest that it may interact favorably with proteins and nucleic acids, potentially influencing their structure and function. These interactions could be leveraged in drug delivery systems or as part of therapeutic agents targeting specific biological pathways .

Several compounds share structural or functional similarities with 2-(Morpholinomethyl)acrylic acid. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
Acrylic AcidSimple unsaturated carboxylic acidBasic structure without additional functional groups
N-MethylmorpholineMorpholine derivative without acrylic functionalityUsed primarily as a solvent or base
Methacrylic AcidSimilar unsaturation but with a methyl groupHigher reactivity in polymerization processes
2-Hydroxyethyl MethacrylateContains an alcohol group alongside acrylic functionalityCommonly used in coatings and adhesives

The uniqueness of 2-(Morpholinomethyl)acrylic acid lies in its combination of morpholine and acrylic functionalities, which enhances its solubility and potential biological interactions compared to other similar compounds .

XLogP3

-2.4

Dates

Modify: 2023-08-15

Explore Compound Types